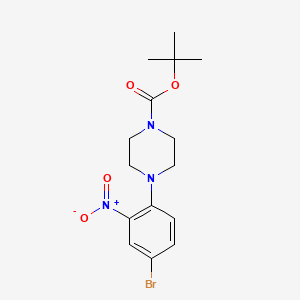

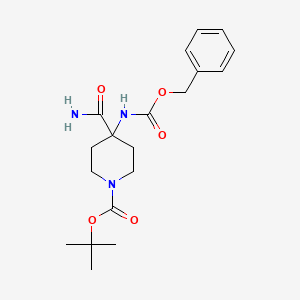

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate”, similar compounds have been synthesized using various methods. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various piperazine derivatives, which are crucial in the development of new drugs. The compound’s ability to undergo reactions like substitution makes it a versatile building block for creating a wide range of pharmacologically active molecules .

Organic Synthesis

This compound serves as a key starting material in organic synthesis, particularly in the construction of complex molecules. Its reactive bromo and nitro groups allow for selective modifications, enabling chemists to design and synthesize novel organic compounds with potential applications in medicine and materials science .

Material Science

In material science, Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can enhance the thermal stability, rigidity, and durability of materials .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard in analytical techniques such as HPLC, LC-MS, and UPLC. Its well-defined peaks in chromatography help in the accurate identification and quantification of similar compounds in complex mixtures .

Biological Studies

It has been utilized in biological studies to explore the interaction between small molecules and biological targets. The bromo and nitro groups in the compound can be used to probe the active sites of enzymes, receptors, and other proteins, aiding in the understanding of their function and in the design of inhibitors .

Chemical Education

Due to its reactivity and the presence of multiple functional groups, this compound is also used in educational settings to demonstrate various chemical reactions and synthesis strategies to students, enriching their understanding of organic chemistry principles .

Mecanismo De Acción

Target of Action

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that has been used in the synthesis of Vortioxetine Hydrobromide , a drug used in the treatment of depression . .

Mode of Action

It’s known that the compound plays a crucial role in the synthesis of vortioxetine hydrobromide , which is known to interact with several different neurotransmitter receptors in the brain, contributing to its antidepressant effect .

Biochemical Pathways

As a precursor in the synthesis of vortioxetine hydrobromide , it may indirectly influence serotonin pathways, which are known to be involved in mood regulation .

Pharmacokinetics

As a precursor in the synthesis of vortioxetine hydrobromide , its pharmacokinetic properties could be inferred from those of the final product .

Result of Action

As a precursor in the synthesis of vortioxetine hydrobromide , its action results in the production of a compound with significant antidepressant effects .

Action Environment

Like most organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRDVUJPBHVBFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)